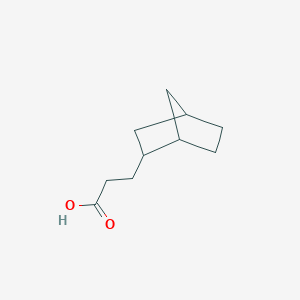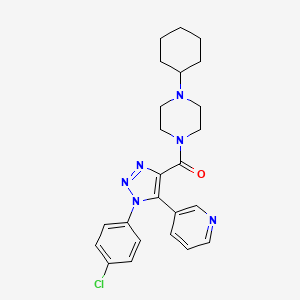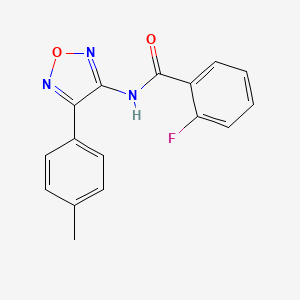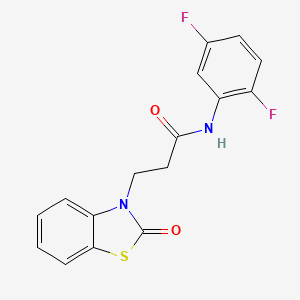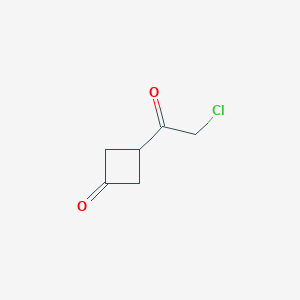
3-(2-Chloroacetyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloroacetyl)cyclobutan-1-one is an organic compound with the molecular formula C6H7ClO2 It is a cyclobutanone derivative where a chloroacetyl group is attached to the third carbon of the cyclobutanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroacetyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
Cyclobutanone+Chloroacetyl chlorideBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chloroacetyl chloride.
化学反应分析
Types of Reactions
3-(2-Chloroacetyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form the corresponding alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyclobutanones.
Reduction: Formation of cyclobutanol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学研究应用
3-(2-Chloroacetyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutanone derivatives.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(2-Chloroacetyl)cyclobutan-1-one depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloroacetyl group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties.
相似化合物的比较
3-(2-Chloroacetyl)cyclobutan-1-one can be compared with other cyclobutanone derivatives such as:
3-Acetylcyclobutanone: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
3-(2-Bromoacetyl)cyclobutan-1-one: Similar structure but with a bromo group instead of a chloro group, which can affect the reactivity and selectivity of reactions.
3-(2-Hydroxyacetyl)cyclobutan-1-one: Contains a hydroxy group, making it more polar and potentially more reactive in certain reactions.
The uniqueness of this compound lies in its chloroacetyl group, which provides a versatile site for further chemical modifications and reactions.
属性
IUPAC Name |
3-(2-chloroacetyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-3-6(9)4-1-5(8)2-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGABGULQCWKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
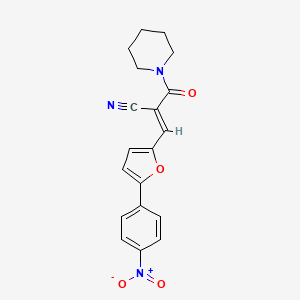
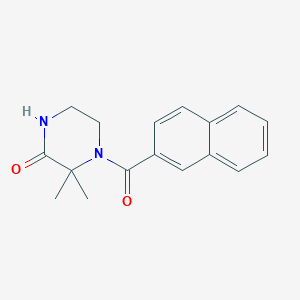
![11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2991291.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B2991294.png)
![(E)-3-(dimethylamino)-2-[4-(4-ethylphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2991295.png)
![1-ACETYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2991296.png)
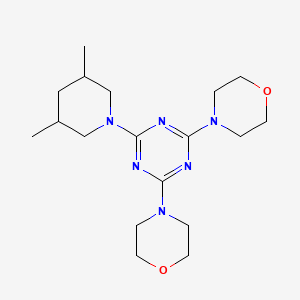
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991301.png)

